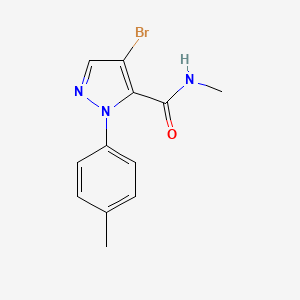

4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide

Descripción

4-Bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a bromine atom at the 4-position of the pyrazole ring, a methyl group on the carboxamide nitrogen, and a 4-methylphenyl substituent at the 1-position. Pyrazole derivatives are widely studied for their diverse biological activities, including insecticidal, anti-inflammatory, and antimicrobial properties .

Propiedades

IUPAC Name |

4-bromo-N-methyl-2-(4-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c1-8-3-5-9(6-4-8)16-11(12(17)14-2)10(13)7-15-16/h3-7H,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHWVJYLUPJENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)Br)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS No. 790263-24-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's synthesis, biological evaluations, and mechanisms of action as reported in recent literature.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is CHBrNO, with a molecular weight of 294.16 g/mol. It features a bromine atom, which is known to influence biological activity through various mechanisms, including altering lipophilicity and enhancing binding affinity to biological targets.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide have shown effectiveness against various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

Table 1 summarizes the cytotoxic effects observed:

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide | MDA-MB-231 | 0.95 | |

| Similar Pyrazoles | HepG2 | 0.30 | |

| Similar Pyrazoles | A549 | 26 |

The compound's structural features contribute to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer activity, this pyrazole derivative has been evaluated for anti-inflammatory effects. Studies indicate that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:

- COX Inhibition :

The mechanisms underlying the biological activities of 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide involve several pathways:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed, with increased expression of pro-apoptotic factors.

- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cell signaling pathways related to tumor growth and inflammation.

Case Studies

Several case studies highlight the efficacy of similar pyrazole compounds:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

4-Bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide has shown promise in several areas of medicinal chemistry:

- Anti-inflammatory and Analgesic Activities : Research indicates that this compound may act on various biological targets related to inflammation pathways and pain perception. Studies have demonstrated its potential effectiveness in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Potential : Similar pyrazole derivatives have been explored for their anticancer properties. The unique combination of substituents in 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide may enhance its selectivity against cancer cells .

Synthetic Pathways

The synthesis of 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, including reactions with various reagents under controlled conditions. The compound's synthesis allows for modifications that can enhance its biological activity, making it a valuable candidate for further research .

Case Studies

Several studies have investigated the applications of this compound:

- Inflammation Pathway Targeting : A study highlighted that compounds similar to 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide exhibited significant inhibition of enzymes involved in inflammatory responses. This suggests that the compound could be developed into therapeutic agents aimed at reducing inflammation .

- Molecular Docking Studies : Interaction studies using molecular docking simulations have been performed to assess the binding affinity of this compound to specific proteins involved in disease pathways. These studies provide insights into its mechanism of action and potential therapeutic applications .

Comparación Con Compuestos Similares

Key Observations :

- Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability in the target compound may enhance hydrophobic interactions compared to chlorine in N-Allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide .

- Alkyl vs. Aryl Substituents : The ethyl group in N-(4-bromo-2-methylphenyl)-4-chloro-1-ethyl-1H-pyrazole-5-carboxamide adds steric hindrance, which might impede binding in enzyme-active sites compared to the target’s methyl group .

Q & A

Q. What are the common synthetic routes for 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclocondensation of substituted precursors. For example, pyrazole derivatives are often synthesized via reactions between hydrazines and diketones or via microwave-assisted methods to enhance efficiency . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalysts like POCl₃ for cyclization. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields by 15–20% compared to conventional heating .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions and purity. For example, the methyl group on the pyrazole ring typically resonates at δ 2.5–3.0 ppm .

- X-ray crystallography : Resolves 3D conformation and intermolecular interactions. A related pyrazole-carboxylic acid derivative was analyzed at 100 K, revealing a planar pyrazole ring with dihedral angles <5° between substituents .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. How can researchers screen this compound for biological activity, and what assays are recommended?

Initial screens often include:

- Antimicrobial assays : Agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., bromine, methyl groups) influence reactivity and bioactivity?

- Bromine : Enhances electrophilic substitution reactions and may increase lipophilicity, improving membrane permeability in biological assays .

- Methyl groups : Steric hindrance can reduce binding affinity to target proteins. For example, replacing a methyl with a methoxy group in a related compound altered IC₅₀ values by 2–3 orders of magnitude .

- Computational studies (e.g., DFT) can predict substituent effects on charge distribution and H-bonding potential .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., fixed cell lines, consistent dosing). Discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture conditions .

- Structure-activity relationship (SAR) modeling : Quantify contributions of substituents to bioactivity. For instance, para-substituted aryl groups often enhance potency compared to ortho-substituted analogs .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Temperature control : Lowering reaction temperatures (e.g., from 120°C to 80°C) reduces decomposition of heat-sensitive intermediates .

- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts can improve regioselectivity in cyclization steps .

- Purification : Column chromatography with gradient elution (hexane/EtOAc) effectively isolates the target compound from brominated byproducts .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases) .

- MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C .

- Photostability : UV-Vis studies indicate degradation under prolonged light exposure; recommend storage in amber vials at -20°C .

Methodological Challenges

Q. What are the key challenges in purifying 4-bromo-N-methyl-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide, and how can they be addressed?

Q. How can researchers design SAR studies to explore the impact of modifying the carboxamide group?

- Isosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to evaluate changes in hydrogen-bonding capacity .

- Proteolysis-targeting chimera (PROTAC) design : Link the compound to E3 ligase ligands to assess degradation of disease-related proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.